2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidinone core with ethyl, hydroxyethyl, and dimethyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thienopyrimidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or hydroxyethyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The compound may also interact with enzymes involved in DNA replication and repair, leading to the disruption of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: The parent compound without the ethyl, hydroxyethyl, and dimethyl substituents.
2-ethyl-3-(2-hydroxyethyl)-thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the dimethyl groups.
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the ethyl and hydroxyethyl groups.
Uniqueness
The unique combination of substituents in 2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one contributes to its distinct chemical and biological properties. The presence of both ethyl and hydroxyethyl groups enhances its solubility and reactivity, while the dimethyl groups provide steric hindrance, affecting its interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-ethyl-3-(2-hydroxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-9-13-11-10(7(2)8(3)17-11)12(16)14(9)5-6-15/h15H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSOBLBPMJXPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=C(S2)C)C)C(=O)N1CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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